Pentafluorophenyl isocyanate

Catalog No.
S773638
CAS No.
1591-95-3
M.F
C7F5NO
M. Wt
209.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl isocyanate

CAS Number

1591-95-3

Product Name

Pentafluorophenyl isocyanate

IUPAC Name

1,2,3,4,5-pentafluoro-6-isocyanatobenzene

Molecular Formula

C7F5NO

Molecular Weight

209.07 g/mol

InChI

InChI=1S/C7F5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10

InChI Key

QXLDBWRLZDBVGF-UHFFFAOYSA-N

SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O

Canonical SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O

The exact mass of the compound Pentafluorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentafluorophenyl isocyanate (PFPI) is a highly reactive, heavily fluorinated aromatic building block and derivatization reagent. Characterized by the extreme electron-withdrawing capacity of its five aromatic fluorine atoms, PFPI exhibits a significantly more electrophilic isocyanate carbon than standard aliphatic or unfluorinated aromatic isocyanates [1]. This heightened reactivity makes it a premium precursor for synthesizing fluorinated ureas, carbamates, and polyurethanes, particularly when reacting with sterically hindered or weakly nucleophilic substrates [2]. In industrial and advanced laboratory procurement, PFPI is prioritized for its dual utility: it acts as a highly efficient derivatizing agent that imparts robust 19F NMR and negative-ion mass spectrometry detectability to target analytes, and it serves as a specialized film-forming electrolyte additive that enhances the solid electrolyte interphase (SEI) stability in silicon-anode lithium-ion batteries [3].

Substituting PFPI with phenyl isocyanate or partially fluorinated analogs fundamentally compromises both reaction kinetics and downstream material performance [1]. In analytical derivatization, unfluorinated isocyanates fail to provide the electron-capturing moiety required for high-sensitivity negative-ion mass spectrometry, and they lack the 19F NMR handles necessary for complex mixture resolution [2]. In synthetic applications, the absence of the perfluorinated ring drastically reduces the electrophilicity of the isocyanate group, leading to incomplete reactions or requiring harsh conditions when coupling with weak nucleophiles like polyfluoro alcohols [3]. Furthermore, in electrochemical applications, standard isocyanates cannot generate the specific fluorine-rich, polyamide-like SEI layers that PFPI affords, leading to inferior capacity retention and accelerated degradation in advanced silicon-based battery architectures[1].

Enhanced Electrophilicity for Coupling with Weak Nucleophiles

The perfluorination of the aromatic ring in PFPI exerts a profound inductive electron-withdrawing effect, significantly increasing the electrophilicity of the isocyanate carbon compared to unfluorinated baselines [1]. This allows PFPI to undergo rapid nucleophilic addition even with highly deactivated or sterically hindered substrates. For instance, in the synthesis of highly fluorinated urethanes, PFPI successfully couples with weak nucleophiles (such as polyfluorinated alcohols) under conditions where standard aliphatic or unfluorinated aromatic isocyanates exhibit sluggish kinetics or negligible conversion [2]. The heightened reactivity ensures quantitative derivatization, minimizing unreacted starting materials and simplifying downstream purification.

Evidence DimensionIsocyanate carbon electrophilicity and coupling efficiency.
Target Compound DataPFPI achieves high-yield conversion with deactivated polyfluoro alcohols.
Comparator Or BaselinePhenyl isocyanate (fails or requires significantly harsher conditions for equivalent weak nucleophiles).
Quantified DifferenceDrastically reduced reaction times and higher yields for deactivated substrates.
ConditionsNucleophilic addition or photochemical carbamoylation in aprotic solvents.

Procurement of PFPI is essential when synthesizing complex fluorinated polymers or derivatizing deactivated molecules where standard isocyanates fail to achieve acceptable yields.

Superior Capacity Retention in Silicon-Anode Lithium-Ion Batteries

PFPI has emerged as a highly effective electrolyte additive for stabilizing silicon-based anodes, outperforming standard baseline electrolytes [1]. The addition of just 2 wt% PFPI to the electrolyte formulation significantly enhances the capacity retention and Coulombic efficiency of Si/NMC-111 full cells during prolonged cycling [2]. This performance boost is attributed to the unique -NCO group and the perfluorinated ring, which undergo reductive polymerization to form a robust, fluorine-rich, polyamide-like Solid Electrolyte Interphase (SEI) that effectively mitigates active lithium loss [1].

Evidence DimensionCapacity retention and Coulombic efficiency in full cells.
Target Compound Data2 wt% PFPI additive yields significantly enhanced capacity retention over prolonged cycling.
Comparator Or BaselineBaseline electrolyte without additive or with standard non-fluorinated additives.
Quantified DifferenceSubstantial reduction in active lithium loss and higher cycle life.
ConditionsSi/NMC-111 full cells undergoing prolonged charge/discharge cycling.

Battery manufacturers must prioritize PFPI over generic additives to ensure the long-term cycling stability and commercial viability of high-capacity silicon anodes.

Unmatched Analytical Sensitivity via Electron Capture and 19F NMR

In analytical chemistry, PFPI is utilized to derivatize active hydrogen compounds (such as amines, phenols, and sterols), fundamentally transforming their detectability [1]. The introduction of the pentafluorophenyl moiety provides five highly electronegative fluorine atoms, which act as an exceptional electron-capturing group [2]. This modification lowers the limit of detection (LOD) by orders of magnitude when utilizing Negative Chemical Ionization (NCI) Mass Spectrometry or Electron Capture Detectors (ECD), compared to unfluorinated derivatives [1]. Additionally, the equivalent fluorine atoms provide a distinct, high-intensity 19F NMR signal free from background interference [2].

Evidence DimensionLimit of detection (LOD) and signal-to-noise ratio in MS/NMR.
Target Compound DataPFPI derivatives enable ultra-trace detection limits via NCI-MS/ECD and clear 19F NMR signals.
Comparator Or BaselinePhenyl isocyanate derivatives (lack electron-capturing ability and 19F NMR handles).
Quantified DifferenceOrders of magnitude improvement in LOD for trace analysis.
ConditionsGC-MS (Negative Chemical Ionization) or ECD analysis of trace analytes.

Analytical laboratories must procure PFPI to achieve the ultra-trace quantification limits required in stringent environmental, clinical, and forensic testing protocols.

High-Capacity Silicon-Anode Battery Electrolytes

PFPI is the additive of choice for advanced lithium-ion battery formulations. Its ability to form a highly stable, fluorine-rich SEI makes it critical for mitigating active lithium loss and extending the cycle life of Si/NMC full cells [1].

Ultra-Trace Analytical Derivatization (GC-MS/ECD)

In clinical and environmental laboratories, PFPI is essential for derivatizing trace alcohols, phenols, and amines. The resulting pentafluorophenyl derivatives provide the extreme sensitivity required for Negative Chemical Ionization MS and Electron Capture Detectors [2].

Synthesis of Highly Fluorinated Polymers and Receptors

When synthesizing specialized fluorinated polyurethanes, ureas, or agrochemical intermediates, PFPI is required to drive the reaction to completion, especially when coupling with sterically hindered or weakly nucleophilic substrates that resist standard isocyanates[3].

19F NMR Structural Probing

PFPI is utilized to tag complex biomolecules or synthetic intermediates with a distinct multi-fluorine NMR handle, enabling highly sensitive structural, conformational, and enantiodiscrimination studies in solution without background interference [4].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1591-95-3

Dates

Last modified: 08-15-2023

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